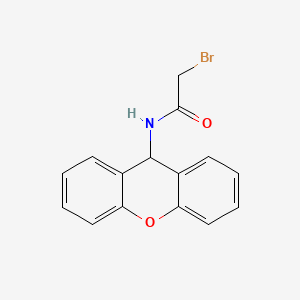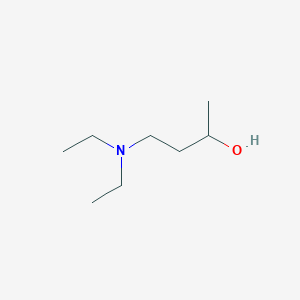
4-(Diethylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a diethylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds under mild conditions, with the diethylamine acting as a nucleophile and attacking the carbonyl group of butan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. The alcohol group allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with the alcohol group at a different position.
4-(Diethylamino)-2-butanone: Contains a ketone group instead of an alcohol.
4-(Diethylamino)butane: Lacks the alcohol group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Diethylamino)butan-2-ol is unique due to its combination of an amine and alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry.
Properties
CAS No. |
5467-48-1 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3 |
InChI Key |
QUDBKQDNUJKSAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
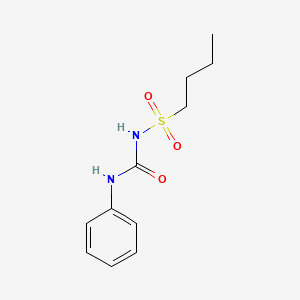
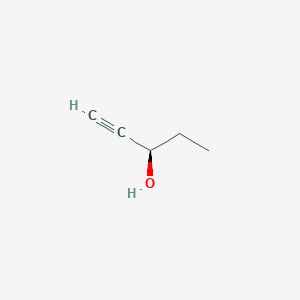
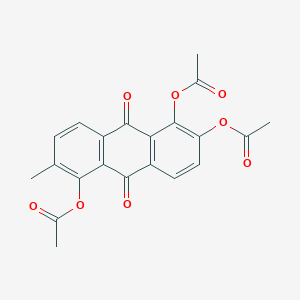
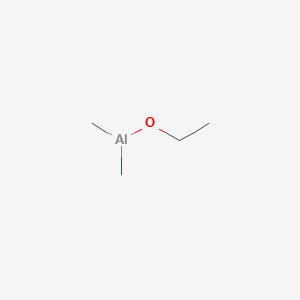
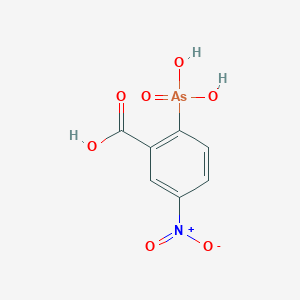
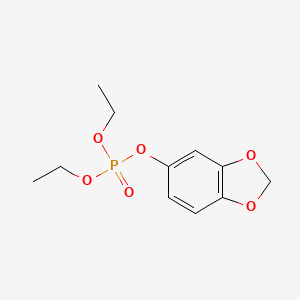
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
